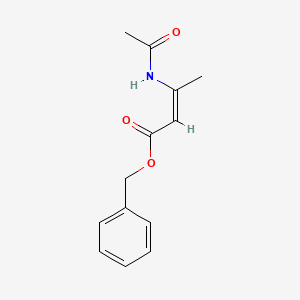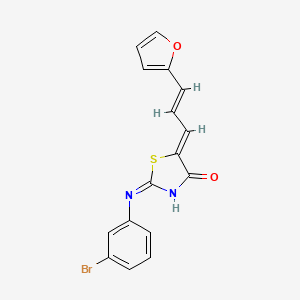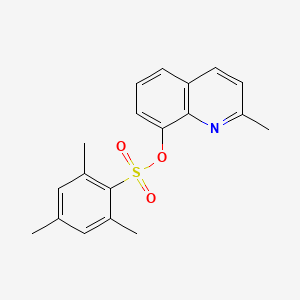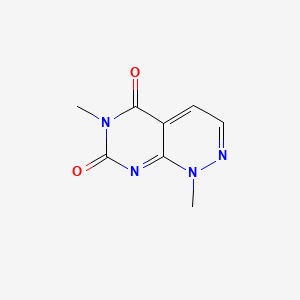
2-Butenoic acid, 3-(acetylamino)-, phenylmethyl ester, (2Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acide 2-buténoïque, 3-(acétylamino)-, ester phénylméthylique, (2Z)- est un composé organique de formule moléculaire C13H15NO3. Il s’agit d’un dérivé de l’acide 2-buténoïque, comportant un groupe acétylamino et un groupe ester phénylméthylique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’acide 2-buténoïque, 3-(acétylamino)-, ester phénylméthylique, (2Z)- implique généralement l’estérification de l’acide 2-buténoïque avec l’alcool benzylique en présence d’un catalyseur acide. Le groupe acétylamino est introduit par une réaction d’acétylation utilisant l’anhydride acétique et une base telle que la pyridine. Les conditions réactionnelles nécessitent souvent des températures contrôlées et des solvants spécifiques pour garantir un rendement élevé et une pureté optimale .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais à plus grande échelle. Le processus serait optimisé pour l’efficacité, la rentabilité et la sécurité. Ceci inclut l’utilisation de réactifs de qualité industrielle, de systèmes de réaction automatisés et de mesures strictes de contrôle qualité pour garantir la cohérence et la conformité aux normes réglementaires .
Analyse Des Réactions Chimiques
Types de réactions
Acide 2-buténoïque, 3-(acétylamino)-, ester phénylméthylique, (2Z)- peut subir diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé pour former les acides carboxyliques ou les cétones correspondants.
Réduction: Les réactions de réduction peuvent convertir le groupe ester en alcool ou la double liaison en simple liaison.
Substitution: Les réactions de substitution nucléophile peuvent remplacer le groupe acétylamino par d’autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation: Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction: Des agents réducteurs tels que l’hydrure de lithium aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont souvent utilisés.
Substitution: Des réactifs comme l’hydroxyde de sodium (NaOH) ou l’acide chlorhydrique (HCl) peuvent faciliter les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools ou des alcanes .
Applications de la recherche scientifique
Acide 2-buténoïque, 3-(acétylamino)-, ester phénylméthylique, (2Z)- a plusieurs applications de recherche scientifique:
Chimie: Il est utilisé comme élément constitutif de la synthèse organique et comme réactif dans diverses réactions chimiques.
Biologie: Le composé peut être utilisé dans des études impliquant l’inhibition enzymatique et les interactions protéiques.
Industrie: Il peut être utilisé dans la production de produits chimiques et de matériaux de spécialité.
Applications De Recherche Scientifique
2-Butenoic acid, 3-(acetylamino)-, phenylmethyl ester, (2Z)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
Le mécanisme d’action de l’acide 2-buténoïque, 3-(acétylamino)-, ester phénylméthylique, (2Z)- implique son interaction avec des cibles moléculaires spécifiques. Le groupe acétylamino peut former des liaisons hydrogène avec les protéines ou les enzymes, inhibant potentiellement leur activité. Le groupe ester phénylméthylique peut améliorer la lipophilie du composé, lui permettant d’interagir avec les membranes lipidiques et d’affecter les processus cellulaires .
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 2-buténoïque, ester méthylique
- Acide 2-buténoïque, 3-méthyl-, ester méthylique
- Acide 2-buténoïque, 3-méthyl-, ester pentylique
Comparaison
Comparé à ces composés similaires, l’acide 2-buténoïque, 3-(acétylamino)-, ester phénylméthylique, (2Z)- est unique en raison de la présence à la fois d’un groupe acétylamino et d’un groupe ester phénylméthylique.
Propriétés
Formule moléculaire |
C13H15NO3 |
|---|---|
Poids moléculaire |
233.26 g/mol |
Nom IUPAC |
benzyl (Z)-3-acetamidobut-2-enoate |
InChI |
InChI=1S/C13H15NO3/c1-10(14-11(2)15)8-13(16)17-9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,14,15)/b10-8- |
Clé InChI |
NYVAYJMGDWOMQI-NTMALXAHSA-N |
SMILES isomérique |
C/C(=C/C(=O)OCC1=CC=CC=C1)/NC(=O)C |
SMILES canonique |
CC(=CC(=O)OCC1=CC=CC=C1)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-1-(3,4-dichlorophenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12125576.png)
![6-phenyl-2-pyridin-3-yl-2,3,4a,7a-tetrahydro-1H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12125577.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide](/img/structure/B12125583.png)

![2-methyl-N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12125593.png)
![N-(4-{[2-amino-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]sulfonyl}phenyl)acetamide](/img/structure/B12125595.png)
![propan-2-yl {[4-(4-methylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B12125600.png)
![4-bromo-N-[3-(3,4-dihydroisoquinolin-2(1H)-yl)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B12125613.png)
![6-[4-(2-methoxyphenyl)piperazin-1-yl]-7H-purine](/img/structure/B12125632.png)

![Ethyl 1-[(3-chlorophenyl)carbamoyl]-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate](/img/structure/B12125648.png)


![2-Furancarboxylic acid, 5-[[(4-fluorophenyl)amino]methyl]-, ethyl ester](/img/structure/B12125671.png)
